Methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of dichlorophenoxy and acetamido groups contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Dichlorophenoxy Group: This step often involves nucleophilic substitution reactions where a dichlorophenoxy group is introduced to the benzothiophene core.
Acetamido Group Addition: The acetamido group is typically introduced through amidation reactions, where an amine reacts with an acyl chloride or anhydride.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the dichlorophenoxy and acetamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
METHYL 2-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenoxy and acetamido groups can form hydrogen bonds and other interactions with these targets, influencing their activity. The benzothiophene core may also play a role in stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE: Shares the dichlorophenoxy and acetamido groups but has a different core structure.
METHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE: Similar functional groups but different positioning and core structure.
Uniqueness
METHYL 2-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its benzothiophene core, which imparts distinct chemical and physical properties compared to similar compounds
Properties
Molecular Formula |
C18H17Cl2NO4S |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
methyl 2-[[2-(2,5-dichlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H17Cl2NO4S/c1-24-18(23)16-11-4-2-3-5-14(11)26-17(16)21-15(22)9-25-13-8-10(19)6-7-12(13)20/h6-8H,2-5,9H2,1H3,(H,21,22) |
InChI Key |
KMRUZEUNFIZMSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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